molecular formula C5H10ClN5O B1406868 3-(1H-tetrazol-5-yl)morpholine hydrochloride CAS No. 1820705-11-0

3-(1H-tetrazol-5-yl)morpholine hydrochloride

Cat. No.: B1406868
CAS No.: 1820705-11-0
M. Wt: 191.62 g/mol
InChI Key: GSIZDOLQPVPZLN-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a tetrazole ring attached to a morpholine moiety, with a hydrochloride salt form to enhance its stability and solubility.

Biochemical Analysis

Biochemical Properties

3-(1H-tetrazol-5-yl)morpholine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, thereby modulating phosphorylation events within cells . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in tumor cell lines such as Huh-7 and A549, this compound exhibits cytotoxic activity, leading to reduced cell viability . Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its impact on cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound has been observed to exhibit stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function must also be considered. In in vitro and in vivo studies, this compound has shown consistent effects on cellular processes, although long-term exposure may lead to adaptive responses in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-5-yl)morpholine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

    Attachment to Morpholine: The tetrazole ring is then attached to the morpholine moiety through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile and the morpholine as an electrophile.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted tetrazole-morpholine compounds.

Scientific Research Applications

3-(1H-tetrazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-5-yl)pyridine hydrochloride
  • 3-(1H-tetrazol-5-yl)benzene hydrochloride
  • 3-(1H-tetrazol-5-yl)ethanol hydrochloride

Uniqueness

3-(1H-tetrazol-5-yl)morpholine hydrochloride stands out due to its unique combination of the tetrazole ring and morpholine moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its stability and solubility, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIZDOLQPVPZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-11-0
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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